molecular formula C14H9O4S- B1241438 9-Phenanthryl sulfate

9-Phenanthryl sulfate

Cat. No.: B1241438
M. Wt: 273.29 g/mol
InChI Key: YOZPSKKPTONSSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9-Phenanthryl sulfate, with the molecular formula C14H10O4S, is the sulfate ester conjugate of phenanthrol. It is scientifically identified as phenanthren-9-yl hydrogen sulfate . This compound is primarily recognized in environmental and toxicological research as a major metabolite of phenanthrene, a model polycyclic aromatic hydrocarbon (PAH), in aquatic organisms such as fish . Researchers value this compound for its role as a biomarker of exposure and biotransformation. Studies on larval topsmelt ( Atherinops affinis ) have shown that the production of 9-phenanthrylsulfate is a significant metabolic pathway following exposure to phenanthrene . The analysis of this metabolite provides critical insights into an organism's capacity to detoxify PAHs through conjugation and excretion. Furthermore, research indicates that the efficiency of this biotransformation pathway can be influenced by external factors, such as the presence of oil dispersants, making this compound a valuable endpoint in ecotoxicological assays designed to assess the impact of environmental contaminants . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9O4S-

Molecular Weight

273.29 g/mol

IUPAC Name

phenanthren-9-yl sulfate

InChI

InChI=1S/C14H10O4S/c15-19(16,17)18-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,15,16,17)/p-1

InChI Key

YOZPSKKPTONSSV-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OS(=O)(=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 9 Phenanthryl Sulfate

Hydrolytic Stability and Degradation Pathways

The hydrolysis of aryl sulfates, such as 9-phenanthryl sulfate (B86663), is a key degradation pathway. While specific studies on the 9-isomer are limited, research on the analogous 4-phenanthryl sulfate provides significant insights into the expected reactivity. The hydrolysis of these compounds can be induced under both acidic and enzymatic conditions, leading to the cleavage of the sulfate ester bond.

Investigations into the hydrolysis of the related compound, 4-phenanthryl sulfate, have shown that the primary products are the parent phenol (B47542) and inorganic sulfate. Under acidic conditions, such as heating with 5 N hydrochloric acid at 100°C, the sulfate ester bond is cleaved, yielding 4-hydroxyphenanthrene and a sulfate ion, which can be confirmed by precipitation with barium chloride. It is expected that the hydrolysis of 9-phenanthryl sulfate would proceed through a similar mechanism, yielding 9-phenanthrol and inorganic sulfate.

Enzymatic hydrolysis of 4-phenanthryl sulfate has also been demonstrated using Taka-diastase sulfatases at physiological pH and temperature, resulting in the formation of 4-hydroxyphenanthrene. This suggests that in biological systems, sulfatases can play a role in the degradation of phenanthryl sulfates.

Table 1: Expected Hydrolysis Products of this compound
ReactantConditionExpected Organic ProductExpected Inorganic Product
This compoundAcidic (e.g., HCl, heat)9-PhenanthrolSulfate (SO₄²⁻)
This compoundEnzymatic (Sulfatase)9-PhenanthrolSulfate (SO₄²⁻)

Future kinetic studies on this compound would likely involve monitoring the disappearance of the reactant or the appearance of the 9-phenanthrol product over time using techniques like high-performance liquid chromatography (HPLC).

The rate of hydrolysis of this compound is expected to be highly dependent on pH. Based on studies of its isomer, 4-phenanthryl sulfate, degradation is more pronounced in acidic environments. It is recommended that pH-dependent degradation studies be conducted in buffered solutions across a range of pH values (e.g., pH 1.2, 4.5, and 7.4) to simulate different environmental and physiological conditions. The degradation can be monitored by techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the hydrolysis products at different pH levels. Generally, for aryl sulfates, the rate of hydrolysis increases with decreasing pH due to the acid-catalyzed nature of the reaction.

Table 2: Proposed Experimental Conditions for pH-Dependent Degradation Studies of this compound
pHBuffer SystemExpected Relative Degradation RateAnalytical Technique
1.2KCl/HClHighLC-MS
4.5AcetateModerateLC-MS
7.4Phosphate (B84403)LowLC-MS

Photochemical Transformations

In addition to hydrolysis, this compound may undergo transformations when exposed to light, a process known as photodegradation. The phenanthrene (B1679779) moiety is a known chromophore that can absorb ultraviolet radiation, leading to photochemical reactions.

The photodegradation of phenanthrene and its derivatives often involves oxidation, which can be sensitized by other molecules or proceed through direct photolysis. researchgate.net For instance, the photodegradation of phenanthrene can be enhanced by the presence of Fe³⁺ ions under visible light, leading to the formation of various oxidation products. researchgate.net The efficiency of photodegradation is dependent on factors such as the irradiation wavelength, the presence of oxygen, and the solvent. researchgate.net

For this compound, it is plausible that irradiation with UV-Vis light (e.g., 300-800 nm) would lead to the excitation of the phenanthryl group, potentially leading to the cleavage of the sulfate ester or oxidation of the aromatic rings. The photodegradation of related aryl sulfonates under H₂O₂/UV-C treatment has been shown to proceed via the addition of hydroxyl radicals, leading to hydroxylated products. cdnsciencepub.com A similar mechanism could be at play for this compound.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules transformed divided by the number of photons absorbed. rsc.org The determination of the quantum yield for the photodegradation of this compound would require careful actinometry to measure the photon flux of the light source. rsc.org A common method involves the use of a chemical actinometer, such as potassium ferrioxalate, to calibrate the light source. rsc.org The quantum yield can then be calculated by comparing the rate of the photoreaction of this compound to that of the actinometer under identical irradiation conditions. rsc.org While specific quantum yield values for this compound have not been reported, such studies would be essential for quantifying its photochemical lability.

Photocyclization and Rearrangement Reactions of Phenanthryl-Substituted Systems

The phenanthrene ring is a photoactive chromophore that can facilitate a variety of light-induced reactions. While studies on this compound itself are not prevalent, research on analogous 9-phenanthryl-substituted systems provides significant insight into its potential photochemical behavior.

Irradiation of N-acyl-α-dehydro(9-phenanthryl)alaninamides in methanol (B129727) leads to photocyclization, forming dibenzo[f,h]quinolinone derivatives. clockss.org The phenanthryl group at the 9-position is crucial for enhancing the stability of the cyclization intermediate, a feature not observed with naphthalene (B1677914) analogs. clockss.org This suggests that the extended π-system of phenanthrene is more effective at stabilizing the intermediates necessary for these transformations. The efficiency of these photocyclization reactions is influenced by both steric and electronic properties of substituents on the molecule. clockss.org For instance, replacing a secondary amide with a bulky tert-butyl ester group in N-acetyl-α-dehydro(9-phenanthryl)alanine derivatives can lead to the selective and efficient formation of the corresponding isoquinoline (B145761) ring system. clockss.org

In a different system, 2-(9-phenanthryl)phenol, photo-induced excited-state proton transfer (ESPT) can occur. researchgate.netnih.gov This process leads to the formation of intermediate quinone methides. These intermediates can then undergo either electrocyclic ring closure to form benzoxanthene derivatives or be trapped by a solvent like methanol to yield a photoaddition product. researchgate.netnih.gov This dual reactivity highlights the versatility of the phenanthryl group in directing photochemical pathways.

Furthermore, studies on other phenanthryl-substituted molecules have shown that direct irradiation can lead to rearrangements. For example, the direct photolysis of a phenanthryl-substituted cyclopropane (B1198618) results in its facile conversion to a butene derivative. cdnsciencepub.com These findings underscore the rich and complex photochemistry that phenanthryl-substituted systems, likely including this compound, can undergo.

Redox Chemistry Investigations

The redox behavior of phenanthryl systems is a key aspect of their chemical characterization, with applications in materials science and catalysis.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of phenanthrene derivatives. Studies on various phenanthrylene-containing macrocycles and fused heteroarenes reveal their electrochemical behavior. For instance, phenanthrylene-thienylene macrocycles exhibit reversible oxidation waves in their cyclic voltammograms, which are related to the energy of the highest occupied molecular orbital (HOMO). acs.org

In one study, phenanthrene-fused heteroarenes were identified as stable redox couples, with some showing redox potentials around -2 V. acs.org The electrochemical properties of these systems can be tuned by altering the molecular structure. For example, the reduction potential of aggregates of 2,3-dicyanopyrazinophenanthrene (DCPP3) can be controlled by regulating the size of the aggregates. acs.org This tunability is crucial for developing new materials for photocatalytic applications. acs.org

The following table summarizes electrochemical data from cyclic voltammetry studies on various phenanthrene derivatives, illustrating the range of redox potentials observed in these systems.

Compound/SystemOxidation Potential (V vs. reference)Reduction Potential (V vs. reference)Reference ElectrodeSolvent/ElectrolyteCitation
Phenanthrylene-thienylene macrocycle (7c)--Ag/AgCl/3 M KClCHCl₃ / 0.1 M TBAPF₆ acs.org
1,3,6,8-Tetrakis(4-diphenylaminophenyl)phenanthrene---Dichloromethane researchgate.net
16,17-dihydroxyviolanthrone~ -0.4 (quasi-reversible)-1.4, -1.6Ferrocenium/ferroceneDMF / 0.1 M TBAPF₆ nih.gov
[DCPP3]n aggregates-> -1.8SCE- acs.org

Studies on Electron Transfer Processes and Redox Activity of Phenanthryl Systems

Electron transfer (ET) is a fundamental process in the reactions of excited-state phenanthryl systems. In dyad systems where a phenanthryl group is linked to a dihydropyridine (B1217469) (DHP), an intradyad forward/backward electron transfer sequence can populate the DHP-localized triplet state. nih.gov This demonstrates the ability of the phenanthryl moiety to participate in and mediate intramolecular ET processes.

The redox activity of phenanthrene derivatives is also harnessed in the development of functional materials. For example, phenanthrene-fused heteroarenes have been synthesized that exhibit tunable redox potentials, making them promising as redox-active organic materials. acs.org Similarly, photochromic phenanthrene derivatives bearing pyridinium (B92312) units have shown redox-driven isomerization. researchgate.net These studies highlight that the phenanthrene core is a versatile scaffold for creating redox-active molecules where electron transfer processes can be controlled and utilized. researchgate.netresearchgate.netrsc.org

Nucleophilic and Electrophilic Reactivity Involving the Sulfate Group

The sulfate group is a key functional moiety that significantly influences the reactivity of the parent molecule.

Examination of the Sulfate Moiety's Role in Chemical Reactivity

The aryl sulfate group can act as a leaving group in nucleophilic substitution reactions. dalalinstitute.com The reactivity of the sulfate moiety is dependent on the reaction conditions and the nature of the nucleophile. Molecular orbital calculations suggest that for intramolecular sulfuryl group transfer to occur, an energetically unfavorable protonation of the sulfate group is required. acs.org However, once protonated, nucleophilic substitution on the sulfur atom has a low activation barrier. acs.org

In the context of cross-coupling reactions, aryl fluorosulfates, which are related to aryl sulfates, have emerged as versatile partners. rsc.org They are readily prepared from phenols and can serve as alternatives to triflates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org This demonstrates the electrophilic nature of the sulfur atom in the sulfate group, making the attached aryl ring susceptible to nucleophilic attack or oxidative addition in catalytic cycles.

The sulfate moiety also dramatically increases the hydrophilicity of molecules, which is a critical factor in biological systems and can influence reaction kinetics in aqueous media. portlandpress.com The synthesis of aryl sulfates often involves protecting the sulfate group, for example with a 2,2,2-trichloroethyl (TCE) group, which is stable under various conditions but can be removed when needed. researchgate.netacs.orgacs.org

Formation of Novel Chemical Derivatives through Specific Reactions

The reactivity of the phenanthryl and sulfate components of this compound allows for the synthesis of various derivatives. The phenanthrene core itself can undergo a range of reactions. For example, electrophilic substitution reactions such as nitration and bromination typically occur at the 9- and 10-positions. wikipedia.orgnumberanalytics.com The Grignard reagent, 9-phenanthrylmagnesium bromide, is a versatile intermediate for introducing the phenanthryl group into various molecules, reacting with electrophiles like benzophenone (B1666685) to form carbinols. acs.org

On the other hand, the sulfate group enables reactions typical of aryl sulfates. As a good leaving group, especially when modified (e.g., as a fluorosulfate), it can be displaced in nucleophilic aromatic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions to form biaryls, aryl amines, and other derivatives. rsc.orgrsc.org For instance, a general method for forming diaryl ethers involves the nucleophilic substitution of an aryl fluorosulfate (B1228806) with a phenol in the presence of a base. rsc.org This suggests that this compound could react with various nucleophiles to displace the sulfate group and form new C-O, C-N, or C-C bonds at the 9-position of the phenanthrene ring.

The synthesis of functionalized phenanthrene derivatives has been achieved through various methods, including intramolecular cyclizations and palladium-catalyzed reactions, highlighting the broad potential for creating novel chemical structures based on the phenanthrene core. nih.govespublisher.com

Advanced Spectroscopic and Analytical Characterization of 9 Phenanthryl Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 9-phenanthryl sulfate (B86663). It provides detailed insights into the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the carbon-hydrogen framework of 9-phenanthryl sulfate.

In the ¹H NMR spectrum, the aromatic protons of the phenanthrene (B1679779) ring system are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The exact chemical shifts are influenced by the position of the sulfate group. For comparison, the experimentally determined ¹H NMR spectral data for the precursor molecule, 9-phenanthrol, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for its aromatic protons. The introduction of the electron-withdrawing sulfate group at the C9 position in this compound would be expected to induce further downfield shifts for the neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom directly bonded to the electron-withdrawing sulfate group (C9) is anticipated to experience a significant downfield shift. Other aromatic carbons will also have characteristic chemical shifts. The hypothetical ¹³C NMR data for a related isomer, 4-phenanthryl sulfate, suggests that the carbon attached to the sulfate group would be significantly deshielded. A similar effect is expected for the C9 carbon in this compound.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for definitive assignments. An HSQC experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, while an HMBC experiment would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure and confirm the position of the sulfate group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
18.6 - 8.8125 - 127
27.6 - 7.8127 - 129
37.6 - 7.8127 - 129
48.5 - 8.7123 - 125
58.5 - 8.7123 - 125
67.6 - 7.8127 - 129
77.6 - 7.8127 - 129
88.6 - 8.8125 - 127
9-145 - 150
107.9 - 8.1128 - 130
4a-130 - 132
4b-130 - 132
8a-131 - 133
10a-129 - 131

Note: These are estimated values based on the known shifts for 9-phenanthrol and general substituent effects of a sulfate group. Actual experimental values may vary.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, typically through space distances of less than 5 Å. libretexts.org In an NOE experiment, irradiation of a specific proton resonance can lead to an intensity change in the signals of other protons that are physically close. wikipedia.orggithub.io

Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes, such as ¹³C for ¹²C or ¹⁵N for ¹⁴N. This method can be a powerful tool in conjunction with NMR for the unambiguous assignment of signals, especially in complex molecules. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a molecule. nih.govmdpi.com For this compound, with a chemical formula of C₁₄H₁₀O₄S, the theoretical exact mass can be calculated. Experimental determination of the mass of the molecular ion with high accuracy using HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. The computed monoisotopic mass of 9-phenanthryl hydrogen sulfate is 274.02997997 Da. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₁₄H₁₀O₄S
Molecular Weight274.29 g/mol
Monoisotopic Mass274.02997997 Da

Data sourced from PubChem. nih.gov

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This provides detailed structural information by revealing the fragmentation pathways of the molecule. For sulfated compounds like this compound, a characteristic fragmentation pattern involves the sulfate group.

In negative ion mode ESI-MS/MS, a common fragmentation pathway for aryl sulfates is the loss of the sulfur trioxide (SO₃) group, which has a mass of 80 Da. Another characteristic fragmentation is the cleavage of the C-O bond, leading to the formation of the bisulfate anion (HSO₄⁻) at a mass-to-charge ratio (m/z) of 97. frontiersin.org The observation of these characteristic fragment ions in the MS/MS spectrum of this compound would provide strong evidence for the presence of the sulfate ester moiety. The analysis of the remaining phenanthrene-containing fragment ion would further confirm the structure of the core aromatic system.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of a wide range of molecules, including derivatives of this compound. However, the analysis of sulfated compounds by MALDI-TOF MS can be challenging due to the labile nature of the sulfate group, which can be prone to fragmentation during the ionization process. mdpi.comresearchgate.net Despite these challenges, optimized MALDI strategies have been developed for the analysis of highly sulfated compounds, which can be adapted for this compound derivatives. nih.gov

The choice of matrix is crucial for the successful MALDI-TOF MS analysis of sulfated molecules. nih.govoup.com For acidic compounds like sulfate esters, matrices such as 9-aminoacridine (B1665356) (9-AA) have been shown to be effective. nih.govresearchgate.net Ionic liquid matrices have also been employed to obtain information about the maximum number of sulfate groups in a molecule. nih.govoup.com For derivatives of this compound, a matrix like norharmane could be utilized, which has been successful in determining the glycosidic backbone and the position of N-acetylated residues in sulfated oligosaccharides. nih.govoup.com

In a typical MALDI-TOF MS experiment for a hypothetical derivative, such as a glycosylated this compound, the derivatized compound would be co-crystallized with a suitable matrix on a target plate. A pulsed laser beam would then irradiate the sample, leading to the desorption and ionization of the analyte molecules. The resulting ions are then accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.

Table 1: Potential Matrices for MALDI-TOF MS Analysis of this compound Derivatives

MatrixAbbreviationProperties and Applications
9-Aminoacridine9-AAEffective for the quantitative analysis of acidic metabolites and glycerophospholipids. nih.gov High sensitivity for sulfated glycolipids. researchgate.net
norharmane-Crystalline matrix used for the analysis of highly sulfated GAG-derived oligosaccharides. Allows for the determination of the glycosidic backbone. nih.govoup.com
1-methylimidazolium alpha-cyano-4-hydroxycinnamateImCHCAAn ionic liquid matrix that can provide information on the maximum number of sulfate groups. nih.gov

Advanced Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. nih.gov The development of a robust HPLC method is critical for achieving accurate and reliable results. Due to the polar nature imparted by the sulfate group, reversed-phase liquid chromatography is a suitable approach. nih.gov

The optimization of an HPLC method for this compound would involve the careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters. amazonaws.comijrpr.com A C18 stationary phase is a common choice for the separation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. ejgm.co.ukresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. nih.govejgm.co.uk The pH and buffer capacity of the mobile phase can significantly influence the separation results for sulfated compounds. nih.gov

For the analysis of phenanthrene and its metabolites, gradient elution is often employed to achieve better separation of compounds with a range of polarities. diva-portal.org A photodiode-array (PDA) detector is commonly used for the detection of PAHs, allowing for the acquisition of UV-Vis spectra for peak identification and purity assessment. nih.govnih.gov

Table 2: Hypothetical Optimized HPLC Method for this compound Analysis

ParameterConditionRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds. ejgm.co.uk
Mobile Phase A: Water with 0.1% formic acid B: AcetonitrileFormic acid helps to improve peak shape and ionization efficiency for mass spectrometry detection. Acetonitrile is a common organic modifier.
Gradient 0-2 min: 30% B, 2-15 min: 30-95% B, 15-18 min: 95% B, 18-20 min: 30% BA gradient elution allows for the separation of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTemperature control ensures reproducible retention times.
Detection PDA at 254 nmPhenanthrene and its derivatives exhibit strong UV absorbance at this wavelength. ejgm.co.uk
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Chiral Chromatography for Enantiomeric Resolution of Sulfate Esters

In instances where this compound or its derivatives possess chirality, for example, due to atropisomerism or the presence of chiral substituents, chiral chromatography is essential for the separation of enantiomers. nih.govacs.org The separation of enantiomers is crucial as they can exhibit different biological activities. sygnaturediscovery.com Chiral resolution is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. ntu.edu.sg

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the enantiomeric resolution of a broad range of compounds. nih.gov For sulfate esters, the choice of the mobile phase is critical. Both normal-phase and reversed-phase modes can be employed, with the selection depending on the specific properties of the analyte and the CSP. Supercritical fluid chromatography (SFC) with a chiral stationary phase has also emerged as a powerful technique for chiral separations, often providing faster analysis times and different selectivity compared to HPLC. chromatographyonline.com

The development of a chiral chromatography method for a this compound derivative would involve screening a variety of CSPs and mobile phase conditions to achieve baseline separation of the enantiomers. americanpharmaceuticalreview.com

Table 3: Potential Chiral Stationary Phases for Enantiomeric Resolution

Chiral Stationary Phase TypeExamplePrinciple of Separation
Polysaccharide-based Cellulose or amylose derivatives (e.g., Chiralcel®)Enantioselective interactions via hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov
Cyclodextrin-based β-cyclodextrin (e.g., CYCLOBOND™)Enantiomeric recognition through the formation of inclusion complexes with the hydrophobic cavity of the cyclodextrin. ntu.edu.sg
Pirkle-type (R,R)-Whelk-O® 1π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Ultra-Performance Liquid Chromatography (UPLC) in Complex Mixture Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC for the analysis of complex mixtures containing this compound and its metabolites. diva-portal.org By utilizing columns packed with sub-2 µm particles, UPLC systems can achieve higher resolution, greater sensitivity, and significantly shorter analysis times. chromatographyonline.com This is particularly beneficial when analyzing environmental or biological samples where this compound may be present alongside numerous other compounds. nih.gov

The principles of method development for UPLC are similar to those for HPLC, but the system's ability to operate at higher pressures allows for the use of longer columns and/or higher flow rates, further enhancing separation efficiency. diva-portal.org For the analysis of a complex mixture of PAHs and their derivatives, a UPLC method would provide sharper peaks and better separation of closely eluting isomers. nih.gov

A UPLC-tandem mass spectrometry (UPLC-MS/MS) method would provide both high-resolution separation and sensitive, selective detection, making it a powerful tool for the trace analysis of this compound in complex matrices. nih.gov

Table 4: Comparison of Typical HPLC and UPLC Parameters for PAH Analysis

ParameterConventional HPLCUPLC
Particle Size 3-5 µm< 2 µm
Column Length 150-250 mm50-150 mm
Flow Rate 0.5-1.5 mL/min0.2-0.6 mL/min
Analysis Time 20-40 min5-15 min
Peak Capacity LowerHigher
Sensitivity GoodExcellent

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is a definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. carleton.edu This method can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers within the this compound molecule. ed.ac.uked.ac.uk The ability to determine the absolute structure is a result of the phenomenon of resonant scattering. ed.ac.uked.ac.uk

To perform a single crystal X-ray diffraction analysis, a high-quality single crystal of this compound is required. thieme-connect.de The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern of spots of varying intensities. youtube.com By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell can be generated, from which the atomic positions can be determined and the molecular structure can be refined.

For organic compounds containing only light atoms (C, H, O, S), the resonant scattering effect can be weak, making the determination of the absolute configuration more challenging. ed.ac.ukresearchgate.net However, advancements in instrumentation and data analysis methods have improved the reliability of absolute structure determination for such compounds. ed.ac.uk

Table 5: Key Information Obtained from Single Crystal X-ray Diffraction

ParameterDescription
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the crystal lattice. carleton.edu
Space Group The set of symmetry operations that describe the arrangement of molecules within the crystal. ed.ac.uk
Atomic Coordinates The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds, providing detailed geometric information about the molecule. carleton.edu
Absolute Configuration The absolute spatial arrangement of atoms in a chiral molecule, distinguishing between enantiomers. ed.ac.ukresearchgate.net
Intermolecular Interactions Information about how molecules are packed in the crystal, including hydrogen bonding and other non-covalent interactions.

Analysis of Crystal Packing and Polymorphism in Phenanthryl Derivatives

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is fundamental to determining the physicochemical properties of a substance, including its solubility, stability, and bioavailability. nih.gov The ability of a single compound to exist in multiple crystalline forms is known as polymorphism, a phenomenon of significant interest in material and pharmaceutical sciences. nih.govresearchgate.net Each polymorph, while chemically identical, possesses a distinct crystal structure, leading to different physical properties. nih.gov

For phenanthryl derivatives, understanding polymorphism is crucial. The intermolecular interactions, such as van der Waals forces and hydrogen bonding, govern how the molecules arrange themselves in the crystal. researchgate.net While specific polymorphism studies on this compound are not extensively detailed in the literature, the principles are applicable. The analysis of crystal packing in this class of compounds is typically achieved through single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules, allowing for the unambiguous confirmation of a compound's stereochemistry and the identification of its polymorphic form. Solid-state NMR (ssNMR) spectroscopy also offers valuable insights into the structure and dynamics of molecules in the solid phase, making it a powerful tool for studying polymorphism where different crystalline forms can be distinguished.

The stability and formation of different polymorphs are influenced by crystallization conditions such as solvent, temperature, and pressure. researchgate.net Computational modeling at the quantum mechanical level can also be employed to investigate the crystal structure and polymorphism, predicting the relative stability of different crystal forms. nih.gov For instance, calculations can determine the packing energy of various polymorphs, indicating their relative thermodynamic stability. nih.gov

Other Advanced Spectroscopic and Analytical Methods

Beyond crystal structure analysis, a suite of other spectroscopic methods is employed to probe the molecular characteristics of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. nih.govspectroscopyonline.com Consequently, vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

For this compound, the vibrational spectrum is characterized by contributions from both the phenanthrene aromatic core and the sulfate functional group.

Phenanthrene Core: The aromatic C-H and C=C stretching and bending vibrations of the phenanthrene rings give rise to a series of characteristic bands in the spectra.

Sulfate Group: The sulfate ion (SO₄²⁻) has four fundamental vibrational modes (ν₁, ν₂, ν₃, and ν₄). The symmetry of the sulfate group and its local environment in the molecule determine which of these modes are active in the IR and Raman spectra. The symmetric stretching modes of the sulfate group are typically observed in the 1000–1100 cm⁻¹ region in the Raman spectrum. The observation of multiple bands for a single mode can indicate a reduction in the symmetry of the sulfate anion from tetrahedral (Td) to a lower symmetry. scispace.com

The following table summarizes the typical vibrational modes for a sulfate group.

Vibrational ModeDescriptionTypical Wavenumber Range (cm⁻¹)
ν₁ Symmetric Stretch980 - 1015
ν₂ Symmetric Bend420 - 520
ν₃ Asymmetric Stretch1100 - 1200
ν₄ Asymmetric Bend620 - 670

Data compiled from general spectroscopic principles and studies on sulfate-containing minerals. scispace.comresearchgate.net

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.orgrsc.org For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated phenanthrene ring system. libretexts.orglibretexts.org

The absorption spectrum provides information on the wavelengths of light absorbed. The wavelength of maximum absorbance is denoted as λmax. The extent of the conjugated π-system is a key factor determining the λmax; larger conjugated systems generally absorb at longer wavelengths. libretexts.org The presence of the sulfate substituent (-OSO₃H) on the phenanthrene ring can influence the electronic transitions, potentially causing a shift in the absorption bands compared to unsubstituted phenanthrene.

Fluorescence is the emission of light that occurs when a molecule returns from an excited electronic state to its ground state. mdpi.com Many polycyclic aromatic hydrocarbons are known to be fluorescent. The photophysical properties, including the fluorescence quantum yield and lifetime, provide insights into the fate of the excited state. The relationship between the absorption and emission spectra, particularly the Stokes shift (the difference in wavelength between the λmax of absorption and emission), can offer information about the structural changes in the molecule upon excitation.

Transition TypeDescriptionChromophoreExpected Spectral Region
σ → σ Excitation of an electron from a bonding σ orbital to an anti-bonding σ orbital.C-C, C-H single bondsFar UV (<200 nm)
π → π Excitation of an electron from a bonding π orbital to an anti-bonding π orbital.Aromatic rings, C=C double bondsUV-Visible (200-700 nm)
n → σ Excitation of a non-bonding electron (e.g., from oxygen) to an anti-bonding σ orbital.C-O, S-O bonds~200 nm
n → π Excitation of a non-bonding electron to an anti-bonding π orbital.Systems with lone pairs and π bondsUV-Visible (>250 nm)

This table summarizes general electronic transitions in organic molecules. libretexts.orglibretexts.orguobabylon.edu.iq

Spectroelectrochemical Methods for Correlating Electronic and Electrochemical Properties

Spectroelectrochemistry is an advanced analytical technique that combines spectroscopic and electrochemical methods in a single experiment. It allows for the simultaneous measurement of the spectral properties (e.g., UV-Vis absorbance) of a substance as its oxidation state is changed electrochemically. This provides a direct correlation between the electronic structure and the redox properties of a molecule.

While specific spectroelectrochemical studies on this compound are not prominently documented, the phenanthrene core is known to possess interesting redox properties. researchgate.net A hypothetical application of spectroelectrochemistry to this compound would involve placing a solution of the compound in a specialized cell that contains both an electrode system for controlling the electrical potential and optical windows for passing a light beam.

By applying a controlled potential, the phenanthrene ring system could be oxidized (or reduced), generating radical cations (or anions). The UV-Vis spectrum recorded simultaneously would reveal the electronic transitions of these newly formed species. This data is invaluable for:

Identifying and characterizing transient intermediates in redox reactions.

Understanding the electronic structure of the oxidized or reduced forms of the molecule.

Determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Such an analysis would provide a deeper understanding of the electronic behavior of this compound, linking its electrochemical reactivity directly to its electronic structure.

Theoretical and Computational Chemistry of 9 Phenanthryl Sulfate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9-phenanthryl sulfate (B86663) at the molecular level. These methods provide a detailed picture of the electron distribution, orbital energies, and bonding characteristics that govern its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. For aromatic systems like phenanthrene (B1679779), the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is distributed over the areas susceptible to nucleophilic attack. researchgate.net The introduction of a sulfate group significantly influences this distribution.

DFT calculations can also be used to determine various reactivity descriptors, as shown in the table below. These parameters help in quantitatively assessing the molecule's propensity to participate in chemical reactions.

Reactivity Descriptor Definition Significance for 9-Phenanthryl Sulfate
Chemical Potential (μ) The negative of electronegativity, representing the escaping tendency of electrons. irjweb.comIndicates the molecule's tendency to donate or accept electrons in a reaction.
Chemical Hardness (η) Resistance to change in electron distribution. irjweb.comA higher value suggests greater stability and lower reactivity. irjweb.com
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons. irjweb.comQuantifies the electrophilic nature of the molecule.
Fukui Functions (f(r)) Describe the change in electron density at a point r when the number of electrons changes.Identify the most electrophilic and nucleophilic sites within the molecule.

This table provides a summary of key reactivity descriptors calculated using DFT.

Studies on related aromatic compounds have shown that the distribution of frontier molecular orbitals is key to understanding charge transfer processes. researchgate.net For instance, in donor-acceptor systems, the HOMO is often localized on the electron donor and the LUMO on the acceptor, facilitating intramolecular charge transfer. researchgate.net

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, offer a high level of accuracy for calculating electronic properties. mdpi.com These methods can be employed to precisely determine bond lengths, bond angles, and the nature of chemical bonds within the this compound molecule.

For complex aromatic systems, ab initio calculations can elucidate the subtle electronic effects of substituents. In a study of related aromatic derivatives, it was found that the electronic properties and potential for applications like electrochemiluminescence (ECL) are highly dependent on the structure and conjugation of the molecule. acs.org For example, while some derivatives exhibit ECL, 9-phenanthryl derivatives were reported not to show this phenomenon, a finding that can be rationalized through detailed electronic structure calculations. acs.org

Furthermore, ab initio methods are crucial for understanding intermolecular interactions, such as the π-π stacking that is significant for phenanthryl-containing compounds. These interactions play a vital role in the formation of molecular aggregates and influence the material's bulk properties.

The three-dimensional structure of this compound is critical to its function and interactions. Conformational analysis and geometry optimization studies, often performed using both DFT and ab initio methods, are used to identify the most stable conformations of the molecule. nrel.gov

Studies on similar large aromatic systems have demonstrated that molecular configuration significantly affects properties such as polymorphism and solvatochromism. acs.org Crystal structure analysis of related compounds reveals how steric hindrance between substituents leads to different molecular conformations and packing arrangements in the solid state. acs.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com This is particularly important for understanding how this compound behaves in a realistic chemical environment, such as in a solvent or interacting with other molecules.

MD simulations can model the behavior of this compound in various solvents, providing a picture of its conformational flexibility and stability. mdpi.com The sulfate group imparts significant polarity to the molecule, suggesting that its interactions with polar solvents like water will be a dominant feature of its solution-phase behavior.

The simulations track the trajectory of each atom over time, governed by a force field that describes the interatomic forces. mdpi.com By analyzing these trajectories, researchers can extract valuable information about the molecule's structural dynamics. Key parameters analyzed in MD simulations are summarized in the table below.

MD Simulation Parameter Description Information Gained for this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure. mdpi.comdovepress.comIndicates the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom around its average position. mdpi.comdovepress.comHighlights the flexible and rigid regions of the molecule.
Radius of Gyration (Rg) A measure of the compactness of the structure. mdpi.comdovepress.comProvides insight into the overall shape and size of the molecule in solution.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent. mdpi.comdovepress.comQuantifies the extent of interaction between the molecule and the solvent.

This table outlines common parameters used in MD simulations to analyze the dynamic behavior of molecules.

The use of mixed-solvent molecular dynamics (MixMD) has also emerged as a technique to identify potential binding sites on molecules by observing the preferential congregation of small organic probe molecules. nih.gov

MD simulations are also invaluable for studying how this compound interacts with other molecules. This is crucial for understanding its role in contexts such as catalysis or biological systems. For instance, simulations can model the non-covalent interactions, such as hydrogen bonds and π-stacking, between this compound and a binding partner. nih.gov

In the context of drug discovery and materials science, MD simulations can predict binding affinities and elucidate the mechanism of interaction at an atomic level. mdpi.com For example, simulations of related compounds have been used to understand how they bind to biological targets, revealing key interactions that stabilize the complex. nih.gov These simulations can guide the design of new molecules with enhanced binding properties.

Computational Catalysis and Reaction Mechanism Studies

The intricate nature of catalytic cycles and reaction pathways involving phenanthryl derivatives necessitates the use of advanced computational techniques. Theoretical chemistry provides a molecular-level understanding that is often inaccessible through experimental methods alone. By modeling these complex systems, researchers can elucidate the origins of selectivity, predict reaction outcomes, and design more efficient catalysts.

Modeling of Catalytic Processes Involving Phenanthryl-Based Chiral Catalysts

Computational modeling has become an indispensable tool for understanding how the unique structural and electronic properties of the phenanthryl moiety influence catalytic processes. In the realm of asymmetric catalysis, chiral catalysts derived from phenanthrene, particularly those incorporating the 9-phenanthryl group, have demonstrated significant promise. acs.org Theoretical studies suggest that the high efficacy of these catalysts is not merely due to simple steric hindrance. acs.org

A key insight from computational analyses is the critical role of non-covalent interactions (NCIs) between the catalyst and the reactants. acs.org Due to their large, polarizable aromatic surfaces, 9-phenanthryl groups can engage in attractive NCIs, such as cation-π and CH-π interactions, which help to stabilize the transition state and dictate the stereochemical outcome of the reaction. acs.orgnih.gov

For instance, in organocatalysis employing chiral phosphoric acids (CPAs), catalysts bearing extended π-systems like 9-phenanthryl are particularly effective. acs.org Computational models of these reactions reveal that the aromatic groups on the catalyst create a defined chiral environment around the active site, influencing how the substrate binds and reacts. acs.org

Similarly, in reactions catalyzed by chiral squaramide derivatives, the phenanthryl substituent has been shown to be crucial for achieving high enantioselectivity. A proposed transition state model for the α-chlorination of silyl (B83357) ketene (B1206846) acetals suggests that the catalyst stabilizes the polarized transition state through a combination of hydrogen bonding and a cation-π interaction between the developing positive charge on the substrate and the phenanthryl group of the catalyst. nih.gov The profound effect of the aromatic substituent's size and orientation on the reaction's enantiomeric excess, as observed experimentally, is strongly supported by these computational models. nih.gov

A stereochemical model derived from studies on the enantioselective reduction of certain quinolones provides another example. rsc.orgrsc.org In this model, the bulky 9-phenanthryl group on the catalyst effectively shields one face of the substrate (the Re face), forcing the hydride nucleophile to approach from the less sterically hindered Si face, thus controlling the absolute configuration of the product. rsc.orgrsc.org

The following table, based on experimental data from catalyst structure evaluations, illustrates the sensitivity of enantioselectivity to the aromatic component of the catalyst, a phenomenon that computational models help to explain. nih.gov

Table 1: Evaluation of Catalyst Structure on Enantioselectivity

CatalystAryl Group (Ar)Yield (%)Enantiomeric Excess (ee, %)

Data sourced from a study on enantioselective α-chlorination using arylpyrrolidino-squaramide catalysts. The 9-phenanthryl derivative provided the highest enantioselectivity compared to smaller (2-naphthyl) or larger (1-pyrenyl) aromatic substituents. nih.gov

Prediction of Reaction Pathways and Transition States in Phenanthryl Chemistry

The prediction of reaction mechanisms is a primary challenge in computational chemistry, as it requires mapping complex potential energy surfaces to find the most favorable reaction pathways. rsc.orgnih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. nih.govmdpi.commdpi.com

For reactions involving phenanthryl compounds, these methods allow for the systematic investigation of potential competitive reaction pathways. nih.gov By calculating the relative energies of different transition states, researchers can predict which pathway is kinetically favored, thereby forecasting the major product of a reaction. nih.govrsc.org The process often involves:

Geometry Optimization: Finding the lowest energy structures for all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface. mdpi.com

Frequency Calculations: Confirming the nature of the stationary points. A minimum energy structure has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming it is the correct transition state for the desired transformation. nih.gov

In the context of phenanthryl chemistry, these predictive studies are crucial. For example, in photochemical reactions, computational models can predict whether a phenanthryl-based reactant will undergo the necessary planarization in its electronically excited state to proceed towards a cyclized product. canterbury.ac.nz

Furthermore, computational models are used to understand and predict stereoselectivity. By comparing the activation energies of the transition states leading to different stereoisomers, the enantiomeric or diastereomeric excess can be predicted. uq.edu.au For chiral phosphoric acid catalysts, computational models can predict the preferred transition state by analyzing the ground-state conformational preferences of the imine substrate, allowing for accurate predictions of stereochemical outcomes. acs.org The Curtin-Hammett principle is often invoked in these cases, where the product ratio is determined by the difference in the energy of the competing transition states, even if the ground-state conformers have different stabilities. acs.org

The table below summarizes some computational approaches and their specific applications in studying reactions involving phenanthryl systems.

Table 2: Computational Methods in Phenanthryl Reaction Analysis

Computational Method/ApproachPrimary Application in Phenanthryl ChemistryReference

Advanced Applications in Chemical Science and Materials Research

Materials Science Applications

The distinct photophysical and electronic characteristics of the phenanthryl moiety, modulated by the presence of the sulfate (B86663) group, make it a valuable component in the design and synthesis of advanced functional materials.

Development of Fluorescent Probes and Sensors Incorporating Phenanthryl Sulfate Moieties

The intrinsic fluorescence of the phenanthrene (B1679779) core is a foundational property for its use in chemical sensing. The incorporation of a sulfate group can enhance water solubility and provide a specific binding site for analytes. While direct applications of 9-phenanthryl sulfate as a standalone probe are not extensively documented, the principles of its constituent parts—the phenanthryl fluorophore and the sulfate recognition/solubilizing group—are well-established in sensor design.

Research into fluorescent probes often utilizes fluorophores like phenanthrene, which can be synthetically modified to detect specific ions or molecules. For instance, quinine (B1679958) sulfate is a well-known fluorescent agent used in sensors where its fluorescence intensity changes in response to analyte concentration, such as chloride ions. mdpi.com This principle of fluorescence quenching or enhancement upon binding is central to sensor development. mdpi.com Genetically encoded fluorescent sensors have also been engineered to detect sulfate ions, demonstrating that a specific binding pocket can translate the presence of sulfate into a measurable optical signal. nih.gov

Peptide-based fluorescent probes have been developed for detecting heparin, a polysulfated biomolecule, by using fluorophores like pyrene (B120774) or naphthalene (B1677914) attached to peptide arms. beilstein-journals.org These sensors operate by recognizing the dense arrangement of sulfate and carboxylate groups on heparin. beilstein-journals.org This body of research underscores the potential for phenanthryl sulfate moieties to be integrated into more complex sensor architectures, where the phenanthryl group would serve as the fluorescent reporter and the sulfate group could participate in targeted molecular recognition or improve the probe's utility in aqueous biological systems. beilstein-journals.orgrsc.org

Integration into Organic Electronic and Optoelectronic Devices

The rigid, planar structure and aromatic nature of the phenanthryl group make it a desirable building block for materials used in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Compounds incorporating phenanthryl substituents are frequently explored for their potential to enhance device efficiency, lower driving voltages, and improve operational lifetimes. google.com

For example, diketopyrrolopyrrole-based polymers for organic semiconductor applications may include phenanthryl as a possible aryl substituent, highlighting its versatility in tuning the electronic properties of semiconducting polymers. google.com The selection of aromatic units like phenanthryl is a key strategy in the molecular engineering of next-generation organic electronics. researchgate.net

Use as Building Blocks for Polymeric and Composite Materials

The phenanthryl group is a valuable monomeric unit for creating advanced polymers and composites with tailored properties. Its incorporation into a polymer backbone or as a pendant group can impart specific thermal, mechanical, and photophysical characteristics.

In one notable application, 9-phenanthrylmethyl methacrylate (B99206) (PheMMA) has been used as a fluorescent label in the synthesis of core-shell poly(butyl methacrylate) latex particles. kpi.ua These labeled particles are employed in studies of polymer diffusion in latex films. By preparing matched pairs of particles labeled with either a phenanthrene donor or an anthracene (B1667546) acceptor, researchers can use fluorescence resonance energy transfer (FRET) to measure the rate of polymer interdiffusion as the films are annealed. kpi.ua The presence of sulfate groups originating from the polymerization initiator on the latex surface can influence these diffusion dynamics. kpi.ua

Similarly, dye-labeled poly(vinyl acetate-co-ethylene) (EVA) latex has been synthesized using 9-phenanthryl methyl acrylate (B77674) as a fluorescent donor dye. researchgate.net The random incorporation of these dye molecules is crucial for conducting effective energy transfer experiments to study polymer properties. researchgate.net In the realm of supramolecular chemistry, efforts to synthesize complex carbon nanostructures have utilized 9-phenanthrylcorannulene as a key building block to control reaction pathways during acid-catalyzed oxidative cyclization. bc.edu These examples show the utility of the phenanthryl moiety in creating functional polymers for materials science research and in the bottom-up synthesis of complex carbon-based materials. researchgate.netbc.edu

Catalytic Roles in Organic Synthesis

Derivatives of this compound, particularly those where the phenanthryl group is part of a larger chiral structure, have emerged as powerful tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Application as Chiral Ligands in Asymmetric Catalysis

The steric bulk and defined spatial arrangement of the 9-phenanthryl group make it an excellent component for chiral ligands used in asymmetric catalysis. One of the most prominent examples is its incorporation into cinchona alkaloid derivatives. Hydroquinidine (B1662865) 9-phenanthryl ether (DHQD-PHN) is a highly effective ligand in the Sharpless asymmetric dihydroxylation of olefins. google.com

The phenanthryl group creates a well-defined chiral pocket that effectively discriminates between the two faces of the prochiral olefin, leading to high enantioselectivity. In comparative studies, DHQD-PHN has demonstrated superior performance over other cinchona alkaloid-derived ligands, such as those with p-chlorobenzoate or quinolyl ether groups. google.com

Table 1: Comparative Performance of Chiral Ligands in Asymmetric Dihydroxylation

LigandSubstrateEnantiomeric Excess (ee)
Dihydroquinidine 9-phenanthryl ether (DHQD-PHN)1-Phenylcyclohexene85%
Dihydroquinidine 9-phenanthryl ether (DHQD-PHN)Ethyl trans-2-octenoate85%
Dihydroquinidine 4-chlorobenzoateNot specified34%
Dihydroquinidine-9-O-(4'-methyl-2'-quinolyl) etherNot specified61%
Data sourced from research on asymmetric dihydroxylation.

The utility of phenanthryl-containing ligands extends beyond dihydroxylation. Derivatives have been used in yttrium-catalyzed asymmetric epoxidation of α,β-unsaturated esters and in stereoselective transfer hydrogenation reactions, consistently achieving high levels of enantiocontrol. The success of these ligands is attributed to the steric influence of the bulky phenanthryl group, which dictates the trajectory of substrate approach to the catalytic center.

Studies on Brønsted Acid Catalysis with Phenanthryl-Derived Phosphoric Acids

Chiral phosphoric acids (CPAs) derived from BINOL (1,1'-bi-2-naphthol) are a cornerstone of modern organocatalysis. sakura.ne.jp The properties of these powerful Brønsted acid catalysts can be finely tuned by modifying the substituents at the 3 and 3' positions of the BINOL backbone. researchgate.netresearchgate.net Introducing a 9-phenanthryl group at these positions has led to the development of highly effective and enantioselective catalysts. acs.orgnih.gov

These phenanthryl-derived CPAs have proven effective in a wide range of chemical transformations, including Mannich reactions, Friedel-Crafts alkylations, and cycloadditions. sakura.ne.jprsc.org The catalyst's mechanism of action involves forming a chiral hydrogen-bonded complex with the substrate, thereby activating it and controlling the stereochemical outcome of the reaction. sakura.ne.jp

The 9-phenanthryl group is considered to have a moderate size but imparts significant steric demand, which is crucial for creating a well-defined chiral environment around the acidic proton. researchgate.net Its large, polarizable aromatic surface can also engage in attractive noncovalent interactions (e.g., π-π stacking) with the substrate, which can be a decisive factor in achieving high enantioselectivity, supplementing simple steric repulsion. acs.orgrsc.org

Table 2: Screening of Chiral Phosphoric Acid (CPA) Catalysts in the Alkylation of Indolizine

Catalyst 3,3'-SubstituentSolventEnantiomeric Excess (ee) of C1 Product
(R)-9-AnthracenylToluene19%
(R)-9-PhenanthrylToluene36%
(R)-2,4,6-Cy₃C₆H₂Toluene65%
Data adapted from a study on the diversity-oriented alkylation of indolizines. icm.edu.pl

In some reactions, phenanthryl-derived CPAs have shown distinct reactivity and selectivity profiles compared to other aryl-substituted CPAs, such as those bearing anthracenyl or triisopropylphenyl groups. rsc.orgicm.edu.pl For instance, in the asymmetric reduction of quinoxalines, a BINOL phosphate (B84403) catalyst with a 9-phenanthryl group delivered the product with excellent enantioselectivity. acs.org This highlights the unique and often superior role of the phenanthryl moiety in the rational design of advanced Brønsted acid catalysts. researchgate.net

Environmental Chemical Fate in Abiotic Systems

The environmental fate of this compound in abiotic systems is governed by its chemical structure, which combines a hydrophobic polycyclic aromatic hydrocarbon (PAH) core with a polar sulfate group. This structure dictates its degradation, transformation, and movement in non-biological environmental compartments. As a sulfated metabolite of phenanthrene, its water solubility is significantly increased compared to the parent compound, which is a primary determinant of its environmental behavior. tandfonline.com

Abiotic Degradation Pathways and Mechanisms

While much of the environmental degradation of phenanthrene metabolites is microbially mediated, abiotic processes also contribute to their transformation. tandfonline.com For this compound, two primary abiotic degradation pathways are plausible: hydrolysis of the sulfate ester and oxidation of the phenanthrene ring system.

Hydrolysis: The sulfate ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which can occur in specific soil or water environments. This reaction would cleave the sulfate group, yielding 9-phenanthrol and a sulfate ion. The rate of this hydrolysis is dependent on environmental factors such as pH and temperature.

Chemical Oxidation: The phenanthrene ring itself can be oxidized by strong oxidizing agents present in the environment, such as hydroxyl radicals (•OH) or ozone (O₃). researchgate.net While research often focuses on atmospheric reactions of the parent PAH, similar oxidative processes can occur in soil and water matrices, leading to the formation of hydroxylated derivatives and quinones. For instance, some studies have noted that the oxidation of related compounds can involve both fungal and abiotic processes. inrs.ca

The degradation pathways for the parent compound, phenanthrene, often involve initial dioxygenation at the 1,2-, 3,4-, and 9,10- positions, which is a biological process but highlights the reactive sites on the molecule that are also susceptible to abiotic attack.

Photochemical Transformations in Non-Biological Environmental Matrices

Photochemical reactions are a significant abiotic degradation route for PAHs present in the upper layers of water bodies and on surfaces exposed to sunlight. science.gov The phenanthrene moiety of this compound is the primary chromophore that absorbs environmental ultraviolet radiation, initiating photochemical transformations.

Key photochemical processes for the parent compound, phenanthrene, which are relevant to this compound, include:

Photooxidation: In the presence of sunlight and oxygen, phenanthrene can undergo photooxidation. The primary photoproduct of phenanthrene photolysis is often identified as 9,10-phenanthrenequinone. researchgate.net Gas-phase reactions of phenanthrene with atmospheric oxidants like OH radicals, NO₃ radicals, and ozone have been shown to produce 9,10-phenanthrenequinone with varying yields. researchgate.net It is plausible that the phenanthryl core of this compound undergoes similar transformations.

Direct and Indirect Photolysis: In aquatic systems, especially those rich in nitrates or dissolved organic matter, both direct absorption of photons and indirect photolysis can occur. a2bchem.com Indirect photolysis involves the transfer of energy from other excited molecules (photosensitizers) to the PAH, leading to its degradation.

The table below summarizes the formation yields of 9,10-phenanthrenequinone from the gas-phase reactions of the parent compound, phenanthrene, with various atmospheric oxidants.

OxidantFormation Yield of 9,10-phenanthrenequinone
OH radical~3%
NO₃ radical33 ± 9%
O₃~2%
Data derived from studies on gas-phase reactions of phenanthrene. researchgate.net

Chemical Persistence and Transport Studies in Abiotic Environmental Compartments

The persistence and transport of this compound are dictated by its physicochemical properties, which differ significantly from its parent PAH, phenanthrene. Compounds with low water solubility and high lipophilicity tend to be persistent and bind readily to organic matter in soil and sediment. bioline.org.br

The introduction of a sulfate group renders this compound considerably more water-soluble and less hydrophobic than phenanthrene. tandfonline.com This structural change has profound implications for its environmental mobility and persistence.

Expected Environmental Behavior:

Transport: Due to its higher water solubility, this compound is expected to be more mobile in aquatic systems. It is more likely to be transported with water flow through soil (leaching) and in rivers, rather than strongly adsorbing to sediments or soil organic carbon. bioline.org.br Its movement can be driven by runoff from contaminated soils into aquatic environments. bioline.org.br

Persistence: The increased water solubility generally leads to lower bioaccumulation potential and may increase its availability for degradation processes. While the aromatic rings are inherently stable, the compound's persistence is reduced compared to phenanthrene because it is less likely to be sequestered in anaerobic sediment layers where degradation rates are slow. asm.org However, like other semi-volatile compounds, it could be subject to long-range atmospheric transport under certain conditions. bioline.org.br

Table 1: Comparison of Physicochemical Properties and Environmental Fate
PropertyPhenanthrene (Parent Compound)This compound (Expected)Implication for Environmental Fate
Water SolubilityLowHighIncreased mobility in water, higher leaching potential. tandfonline.com
Sorption to Sediment/SoilHighLowReduced persistence in soil/sediment compartments. bioline.org.br
Transport in Aquatic SystemsAssociated with particulate matterPrimarily in dissolved phaseWider distribution in the water column. bioline.org.br
PersistenceHigh (especially when sequestered)Moderate to LowMore available for degradation processes.

Structure-Property Relationships in Advanced Chemical Systems

The unique arrangement of the polycyclic aromatic ring and the sulfate substituent in this compound gives rise to distinct photophysical and electrochemical properties. These properties are of interest in the design of advanced materials for applications in sensors, organic electronics, and photochemistry.

Elucidation of Structural Determinants for Photophysical Properties (e.g., Solvatochromism, Aggregation-Induced Emission)

While specific studies on this compound are limited, research on other 9-phenanthryl derivatives provides significant insight into how this structural unit governs photophysical behavior.

Solvatochromism: This phenomenon, where the color (absorption or emission wavelength) of a compound changes with the polarity of the solvent, is a key feature of molecules with a significant difference in dipole moment between their ground and excited states. rsc.orgscielo.br In derivatives containing a 9-phenanthryl group, solvatochromism has been observed. atlantis-press.comacs.org This effect is often attributed to an intramolecular charge transfer (ICT) character. rsc.org The electron-withdrawing nature of the sulfate group in this compound would likely enhance the potential for ICT upon excitation, making it a candidate for solvatochromic behavior. In one study of a complex molecule incorporating the 9-phenanthryl group, absorption and emission peaks showed positive and then negative solvatochromic shifts in solvents of different polarities. atlantis-press.com

Aggregation-Induced Emission (AIE): Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregates. In contrast, AIE-active molecules show enhanced emission upon aggregation. frontiersin.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. frontiersin.org The 9-phenanthryl group, due to its bulky and twisted structure, is a well-known AIE-gen. Several studies on derivatives containing the 9-phenanthryl moiety report strong AIE or AIEE (aggregation-induced emission enhancement) characteristics. atlantis-press.comacs.org For example, bis(4-(N-(9-phenanthryl)-3,5-dimethylphenylamino)phenyl)fumaronitrile aggregates into fluorescent organic nanoparticles (FONs) that display strong AIE at around 620 nm. atlantis-press.com

Table 2: Photophysical Properties of a 9-Phenanthryl Derivative (PhMPAFN)
PropertyObservationReference
Aggregation-Induced Emission (AIE)Strong red photoluminescence at 650 nm in solid film. atlantis-press.com
Fluorescent Organic Nanoparticles (FONs)Forms FONs in the 164-531 nm range in THF/water mixtures. atlantis-press.com
SolvatochromismExhibits both positive and negative solvatochromic shifts depending on solvent polarity. atlantis-press.com

PhMPAFN = bis(4-(N-(9-phenanthryl)-3,5-dimethylphenylamino)phenyl)fumaronitrile

Correlation of Molecular Structure with Electrochemical Behavior in Organic Systems

The electrochemical properties of this compound are determined by the redox activity of the phenanthrene core, modulated by the electronic influence of the sulfate substituent. The phenanthrene ring system is electrochemically active and can undergo both oxidation and reduction.

Influence of the Sulfate Group: The sulfate group (-OSO₃⁻) is strongly electron-withdrawing. This property is expected to have a significant impact on the redox potentials of the phenanthrene ring. Compared to unsubstituted phenanthrene, the electron-withdrawing nature of the sulfate group will make the removal of an electron from the π-system (oxidation) more difficult. Consequently, this compound is expected to have a higher oxidation potential than phenanthrene. Conversely, the addition of an electron (reduction) might be facilitated.

Electrochemical Analysis: Techniques like cyclic voltammetry would be used to experimentally determine the redox potentials (oxidation and reduction) and to assess the reversibility of the electrochemical processes. These studies can provide values for the HOMO and LUMO energy levels of the molecule, which are crucial for applications in organic electronics. rsc.org The 9-phenanthryl group itself is a known component in materials for electrochemical applications, such as organic batteries, highlighting the electrochemical relevance of this structural moiety. google.com

Q & A

Q. What analytical techniques are most effective for identifying and characterizing 9-phenanthryl sulfate in synthetic mixtures?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to resolve structural ambiguities, particularly the sulfate ester linkage and phenanthrene substituent orientation. For crystallographic confirmation, employ single-crystal X-ray diffraction (SXRD) using programs like SHELXL for refinement . Cross-validate results with reference data from the NIST Chemistry WebBook .

Q. How should researchers design a synthesis protocol for this compound to minimize byproducts?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) using a fractional factorial design. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection. Purify via column chromatography (silica gel, gradient elution) and confirm purity by GC-MS or elemental analysis. Document stepwise yield and characterize intermediates (e.g., 9-phenanthrenol precursors) to trace side reactions .

Q. What are the best practices for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate linearity, limit of detection (LOD), and recovery rates per ICH guidelines . For trace analysis, consider solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enhance sensitivity .

Advanced Research Questions

Q. How can conflicting spectral data for this compound (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental values. Investigate solvent effects and conformational dynamics using molecular dynamics (MD) simulations. If discrepancies persist, re-examine sample purity or consider alternative stereochemical assignments .

Q. What experimental strategies address low reproducibility in kinetic studies of this compound reactions?

  • Methodological Answer : Standardize reaction conditions (e.g., degassing solvents, controlling humidity) and use automated syringes for precise reagent delivery. Perform triplicate runs with blinded analysis to reduce bias. Apply statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers. Report uncertainties in rate constants using error propagation models .

Q. How can researchers reconcile contradictory findings about the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent stability assays with buffered solutions (pH 2–12) and monitor degradation via UV-Vis or LC-MS. Use Arrhenius plots to extrapolate shelf-life under storage conditions. Compare results with literature using systematic review frameworks (e.g., PRISMA) to identify methodological differences (e.g., buffer composition, temperature control) .

Q. What computational approaches predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) hybrid methods to model reaction pathways. Validate with experimental kinetic isotope effects (KIE) or Hammett plots. Use cheminformatics tools (e.g., RDKit) to generate structure-reactivity relationships and predict regioselectivity .

Data Interpretation and Communication

Q. How should researchers present conflicting data on this compound’s biological activity in a manuscript?

  • Methodological Answer : Use tables to juxtapose experimental conditions (e.g., cell lines, assay protocols) and results. Discuss potential confounders (e.g., endotoxin contamination, solvent cytotoxicity) and apply Bradford Hill criteria to assess causality. Clearly distinguish between statistical significance (p-values) and biological relevance (effect size) .

Q. What frameworks guide the integration of this compound findings into broader toxicological or pharmacological literature?

  • Methodological Answer : Employ the PECO (Population, Exposure, Comparator, Outcome) framework to align study objectives with existing literature. Use citation management tools (e.g., Zotero) to cluster studies by theme (e.g., metabolic pathways, structural analogs). Highlight gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.